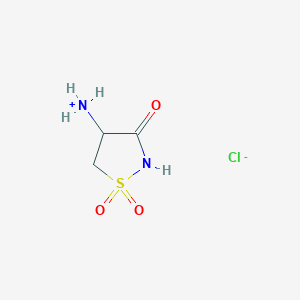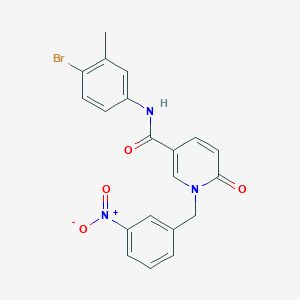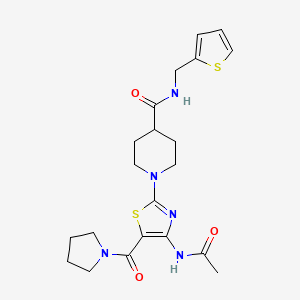
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is a chemical compound with the molecular formula C3H7ClN2O3S and a molecular weight of 186.61. This compound is known for its unique structure, which includes a thiazolidine ring and multiple oxo groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride include other thiazolidine derivatives and oxo compounds. Examples include:
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and multiple oxo groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
1207295-05-3 |
|---|---|
Molekularformel |
C3H7ClN2O3S |
Molekulargewicht |
186.62 g/mol |
IUPAC-Name |
4-amino-1,1-dioxo-1,2-thiazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C3H6N2O3S.ClH/c4-2-1-9(7,8)5-3(2)6;/h2H,1,4H2,(H,5,6);1H |
InChI-Schlüssel |
AQZKPIJGMOLNFQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NS1(=O)=O)[NH3+].[Cl-] |
Kanonische SMILES |
C1C(C(=O)NS1(=O)=O)N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)



![3-(benzyloxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3001332.png)



![ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3001340.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)

![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)
